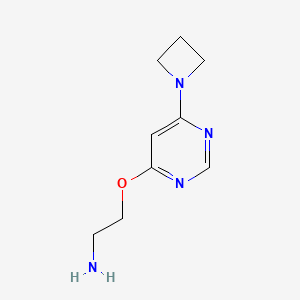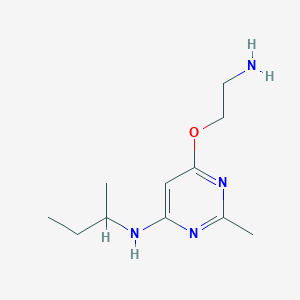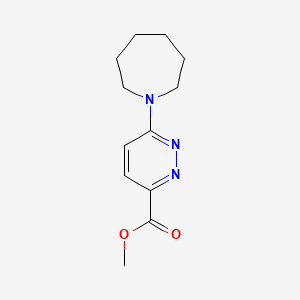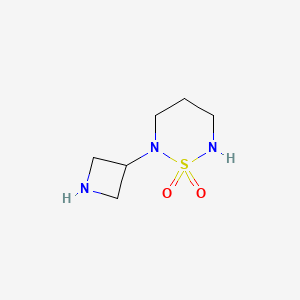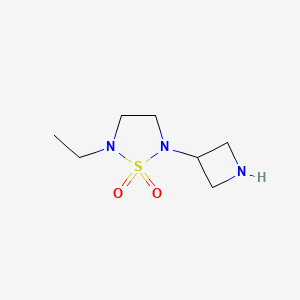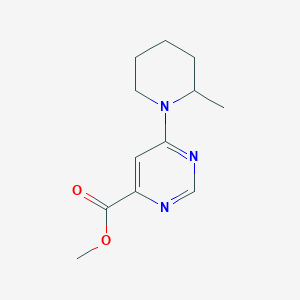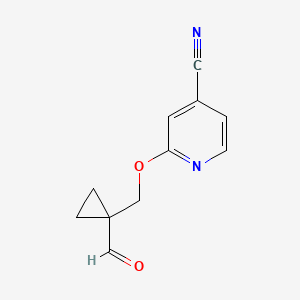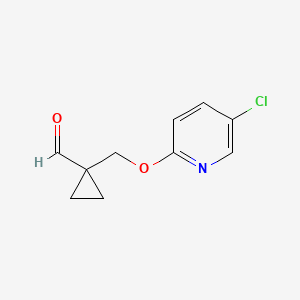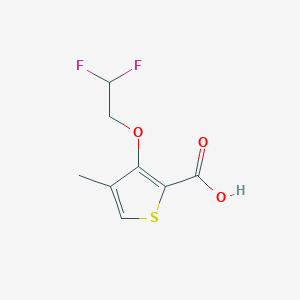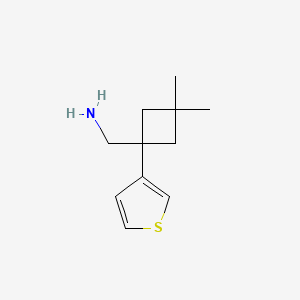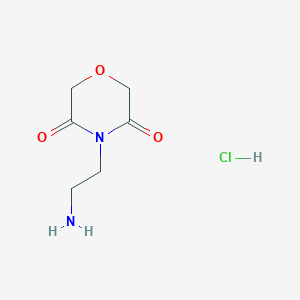
Chlorhydrate de 4-(2-aminoéthyl)morpholine-3,5-dione
Vue d'ensemble
Description
4-(2-Aminoethyl)morpholine is a heterocyclic building block . It is widely used in biomedical applications as this moiety serves as an important lysosome-targeting group . Some of its applications include the synthesis of the lysosome-targetable fluorescent probe for hydrogen sulfide imaging in living cells .
Synthesis Analysis
4-(2-Aminoethyl)morpholine is used as a precursor to synthesize a variety of antimicrobial agents . It is also used in the synthesis of intramolecular charge transfer-photoinduced electron transfer-fluorescence resonance energy transfer (ICT-PET-FRET) fluorescent probe for monitoring pH changes in living cells .Molecular Structure Analysis
The empirical formula of 4-(2-Aminoethyl)morpholine is C6H14N2O . It has a molecular weight of 130.19 . The InChI key is RWIVICVCHVMHMU-UHFFFAOYSA-N .Chemical Reactions Analysis
4-(2-Aminoethyl)morpholine is used as a ligand and reacts with nickel (II) nitrite to form trans-bis [4-(2-aminoethyl)morpholine]dinitronickel (II) .Physical And Chemical Properties Analysis
4-(2-Aminoethyl)morpholine is a solid substance . It has a refractive index of 1.476 (lit.) . Its boiling point is 205°C (lit.) , and it has a density of 0.992 g/mL at 25°C (lit.) .Applications De Recherche Scientifique
- Application: La 4-(2-aminoéthyl)morpholine est un groupe important pour le ciblage des lysosomes. Les scientifiques l’ont utilisée pour synthétiser des sondes fluorescentes qui s’accumulent spécifiquement dans les lysosomes. Ces sondes permettent l’imagerie en temps réel de la dynamique et de la fonction lysosomiale dans les cellules vivantes .
- Application: Les chercheurs ont synthétisé des bases de Troger conjuguées à la 1,8-naphtalimide en utilisant la 4-(2-aminoéthyl)morpholine. Ces composés agissent comme des sondes fluorescentes ciblant l’ADN, permettant la visualisation des structures et des interactions de l’ADN. Ces sondes contribuent à l’étude de l’expression génétique, des dommages à l’ADN et des interactions médicament-ADN .
- Application: Les scientifiques ont développé une sonde fluorescente de transfert d’énergie par résonance de fluorescence photoinduit par transfert d’électrons de transfert de charge intramoléculaire (ICT-PET-FRET) en utilisant la 4-(2-aminoéthyl)morpholine. Cette sonde répond aux variations de pH dans les cellules vivantes, facilitant la cartographie du pH et les études dynamiques .
- Application: En incorporant la 4-(2-aminoéthyl)morpholine dans une sonde fluorescente, les scientifiques peuvent visualiser la distribution et la dynamique du H₂S dans les cellules vivantes. Cela permet de comprendre les voies de signalisation médiées par le H₂S et son rôle dans la santé et la maladie .
Sondes fluorescentes ciblant les lysosomes
Sondes fluorescentes ciblant l’ADN
Surveillance du pH dans les cellules vivantes
Imagerie du sulfure d’hydrogène
En résumé, le chlorhydrate de 4-(2-aminoéthyl)morpholine-3,5-dione offre une plateforme polyvalente pour diverses recherches scientifiques, de l’imagerie cellulaire au développement de médicaments. Ses propriétés uniques en font un outil précieux entre les mains des chercheurs de multiples disciplines . Si vous avez besoin de plus amples informations ou si vous avez d’autres questions, n’hésitez pas à nous les poser ! 😊
Safety and Hazards
4-(2-Aminoethyl)morpholine is considered hazardous . It is harmful if swallowed, toxic in contact with skin, and may cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and not breathing dust/fume/gas/mist/vapors/spray .
Mécanisme D'action
Target of Action
The primary target of 4-(2-Aminoethyl)morpholine-3,5-dione hydrochloride is the lysosome . This compound serves as an important lysosome-targeting group . Lysosomes are cellular organelles that contain acid hydrolase enzymes to break down waste materials and cellular debris. They are the sites where macromolecules, lipids, nucleic acids, and proteins are hydrolyzed into their basic building blocks, which are then recycled by the cell.
Mode of Action
4-(2-Aminoethyl)morpholine-3,5-dione hydrochloride interacts with its target, the lysosome, by serving as a lysosome-targetable fluorescent probe . This means that it can be used to visualize and track the activity of lysosomes in living cells .
Result of Action
The compound’s action results in the synthesis of a lysosome-targetable fluorescent probe for hydrogen sulfide imaging in living cells . This allows for the monitoring of lysosomal activity in real-time, providing valuable insights into cellular processes and responses .
Analyse Biochimique
Biochemical Properties
4-(2-Aminoethyl)morpholine-3,5-dione hydrochloride plays a crucial role in biochemical reactions, particularly as a lysosome-targeting group. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of lysosome-targetable fluorescent probes for hydrogen sulfide imaging in living cells . Additionally, it is involved in the synthesis of DNA-targeting fluorescent probes and antimicrobial agents . The interactions of 4-(2-Aminoethyl)morpholine-3,5-dione hydrochloride with these biomolecules are primarily based on its ability to form stable complexes and facilitate specific biochemical reactions.
Cellular Effects
The effects of 4-(2-Aminoethyl)morpholine-3,5-dione hydrochloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it is used in the synthesis of fluorescent probes that monitor pH changes in living cells, thereby impacting cellular processes related to pH regulation . The compound’s ability to target lysosomes also suggests its role in modulating lysosomal functions and related cellular activities.
Molecular Mechanism
At the molecular level, 4-(2-Aminoethyl)morpholine-3,5-dione hydrochloride exerts its effects through specific binding interactions with biomolecules. It acts as a ligand and can form complexes with metal ions, such as nickel (II), to create stable compounds . These interactions can lead to enzyme inhibition or activation, depending on the context of the biochemical reaction. Additionally, the compound’s structure allows it to participate in charge transfer and electron transfer processes, which are essential for its role in fluorescent probe synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-Aminoethyl)morpholine-3,5-dione hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, which need to be carefully monitored.
Dosage Effects in Animal Models
The effects of 4-(2-Aminoethyl)morpholine-3,5-dione hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced imaging capabilities and antimicrobial properties . At higher doses, it may cause toxic or adverse effects, including potential damage to cellular structures and disruption of normal cellular functions . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing its risks.
Metabolic Pathways
4-(2-Aminoethyl)morpholine-3,5-dione hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites . These interactions can affect metabolic flux and alter metabolite levels within cells. The compound’s role in lysosome targeting also suggests its involvement in lysosomal degradation pathways, which are crucial for maintaining cellular homeostasis.
Transport and Distribution
The transport and distribution of 4-(2-Aminoethyl)morpholine-3,5-dione hydrochloride within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to target lysosomes indicates that it may be actively transported into these organelles, where it accumulates and exerts its effects . Understanding the transport mechanisms is essential for optimizing the compound’s use in biomedical applications.
Subcellular Localization
4-(2-Aminoethyl)morpholine-3,5-dione hydrochloride is primarily localized within lysosomes, where it performs its biochemical functions . The compound’s structure includes targeting signals that direct it to specific compartments within the cell. Post-translational modifications may also play a role in its subcellular localization, ensuring that it reaches the appropriate organelles to exert its effects.
Propriétés
IUPAC Name |
4-(2-aminoethyl)morpholine-3,5-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3.ClH/c7-1-2-8-5(9)3-11-4-6(8)10;/h1-4,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYGGBPKOASLJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CO1)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


